Cas no 2071636-15-0 (Lp-PLA2-IN-2)

Lp-PLA2-IN-2 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 2-fluoro-5-[2-[(4S)-2-oxo-4-(tetrahydro-4-methyl-1,1-dioxido-2H-thiopyran-4-yl)-1-pyrrolidinyl]ethoxy]-
- Lp-PLA2-IN-2
- (S)-23 [PMID: 27933945]
- CS-0112331
- GTPL9796
- HY-133148
- 2071636-15-0
- 2-fluoro-5-[2-[(4S)-4-(4-methyl-1,1-dioxothian-4-yl)-2-oxopyrrolidin-1-yl]ethoxy]benzonitrile
- AKOS040733618
- 7BR
- DA-65074
- BDBM50197673
- 2-Fluoranyl-5-[2-[(4~{s})-4-[4-Methyl-1,1-Bis(Oxidanylidene)thian-4-Yl]-2-Oxidanylidene-Pyrrolidin-1-Yl]ethoxy]benzenecarbonitrile
- CHEMBL3922315
-
- インチ: InChI=1S/C19H23FN2O4S/c1-19(4-8-27(24,25)9-5-19)15-11-18(23)22(13-15)6-7-26-16-2-3-17(20)14(10-16)12-21/h2-3,10,15H,4-9,11,13H2,1H3/t15-/m1/s1
- InChIKey: SYEMWCXBADSSGE-OAHLLOKOSA-N
- ほほえんだ: CC1(CCS(=O)(=O)CC1)C2CC(=O)N(C2)CCOC3=CC(=C(C=C3)F)C#N
計算された属性
- せいみつぶんしりょう: 394.13625655g/mol
- どういたいしつりょう: 394.13625655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 95.8Ų
Lp-PLA2-IN-2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L933945-5mg |
Lp-PLA2-IN-2 |
2071636-15-0 | 5mg |
¥3,600.00 | 2022-09-01 |
Lp-PLA2-IN-2 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Lp-PLA2-IN-2に関する追加情報
Introduction to Lp-PLA2-IN-2 and Its Significance in Modern Medicinal Chemistry
Lp-PLA2-IN-2, a compound with the CAS number 2071636-15-0, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. The name Lp-PLA2-IN-2 itself provides insight into its mechanism of action, particularly its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a crucial role in the pathogenesis of various cardiovascular and inflammatory diseases.
The compound CAS no2071636-15-0 has been extensively studied for its ability to modulate Lp-PLA2 activity. This enzyme is known to catalyze the hydrolysis of oxidized low-density lipoproteins (LDL), generating bioactive products such as lysophosphatidic acid (LPA) and oxidized fatty acids. These products are implicated in the development of atherosclerosis, inflammation, and other chronic diseases. By inhibiting Lp-PLA2, Lp-PLA2-IN-2 aims to mitigate the harmful effects associated with these bioactive molecules.
Recent research has highlighted the therapeutic potential of Lp-PLA2-IN-2 in managing cardiovascular diseases. Studies have demonstrated that inhibition of Lp-PLA2 can lead to a reduction in plaque formation and stabilization of atherosclerotic lesions. This is achieved by decreasing the production of pro-inflammatory and atherogenic lipid species. The compound's ability to selectively target Lp-PLA2 without affecting other related enzymes makes it an attractive candidate for drug development.
In addition to its cardiovascular benefits, Lp-PLA2-IN-2 has shown promise in treating inflammatory conditions. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease. By modulating Lp-PLA2 activity, Lp-PLA2-IN-2 may help reduce inflammation by inhibiting the production of pro-inflammatory mediators derived from LDL oxidation. This dual mechanism of action positions the compound as a versatile therapeutic agent.
The synthesis and characterization of CAS no2071636-15-0 have been refined through advanced chemical methodologies. Researchers have employed cutting-edge techniques such as high-throughput screening and structure-based drug design to optimize the compound's efficacy and selectivity. These efforts have led to the development of more potent and less toxic derivatives of Lp-PLA2-IN-2, enhancing its potential for clinical application.
Preclinical studies have provided compelling evidence supporting the therapeutic efficacy of Lp-PLA2-IN-2. Animal models of atherosclerosis have shown that treatment with this compound significantly reduces plaque accumulation and improves vascular function. Similarly, studies in inflammatory models have demonstrated reductions in disease severity and associated symptoms. These findings are consistent with the proposed mechanisms of action and support further investigation into human trials.
The future direction of Lp-PLA2-IN-2 research is likely to focus on translating preclinical successes into clinical reality. Phase I and II clinical trials are expected to evaluate the safety and efficacy of this compound in human patients with cardiovascular and inflammatory diseases. If successful, Lp-PLA2-IN-2 could become a cornerstone therapy for managing these conditions, offering patients a new hope for improved health outcomes.
In conclusion, Lp-PLA2-IN-2 (CAS no2071636-15-0) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its ability to modulate Lp-PLA2 activity holds promise for treating cardiovascular diseases, inflammation, and other chronic conditions. Through continued research and development, this compound may soon make a meaningful impact on patient care worldwide.
2071636-15-0 (Lp-PLA2-IN-2) 関連製品
- 2381-08-0(Cysteinesulfinic acid)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)
- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))
- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)